

Application Notes and Protocols for ML351: A Guide to Solubility and Stability

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Compound of Interest

Compound Name: ML351

Cat. No.: B1676651

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of **ML351**, a potent and selective inhibitor of 12/15-lipoxygenase (15-LOX-1). Understanding the solubility and stability of **ML351** is critical for accurate experimental design and the generation of reliable data in drug discovery and development.

Introduction to ML351

ML351 is a small molecule inhibitor with high selectivity for 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various pathological processes, including neuroinflammation, oxidative stress, and cell death.^{[1][2]} Its ability to protect against oxidative glutamate toxicity and reduce infarct size in preclinical stroke models makes it a valuable tool for research in neurodegenerative diseases and ischemic stroke.^{[1][3][4]} **ML351** has been shown to suppress the NLRP3 inflammasome pathway, reduce the production of reactive oxygen species (ROS), and enhance the nuclear translocation of Nrf2, a key regulator of antioxidant responses.^{[5][6][7]}

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₁ N ₃ O	^[1]
Molecular Weight	249.27 g/mol	^[1]
CAS Number	847163-28-4	^[1]

Solubility of ML351

The solubility of **ML351** has been determined in various organic and aqueous solvents. It is crucial to use the appropriate solvent to ensure complete dissolution and avoid precipitation during experiments.

Solubility Data

Solvent	Solubility	Notes	Reference
Dimethyl Sulfoxide (DMSO)	up to 100 mM	---	[1]
Dimethyl Sulfoxide (DMSO)	50 mg/mL (~200.6 mM)	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Warming and sonication may be required.	[2][8]
Dimethylformamide (DMF)	25 mg/mL	---	[4]
Phosphate-Buffered Saline (PBS)	1.2 μ M	Aqueous kinetic solubility.	[3]
Water	Insoluble	---	[2]
Ethanol	Insoluble	---	[2]

Recommended Solvents for Stock Solutions

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of **ML351**. It is advisable to prepare high-concentration stock solutions (e.g., 10-50 mM) and then dilute them further in aqueous buffers or cell culture media for working solutions. When preparing aqueous solutions from a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

In Vivo Formulation

For in vivo studies, a common formulation involves initial dissolution in DMSO followed by dilution in a vehicle suitable for administration. One such formulation consists of a mixture of DMSO, PEG300, Tween80, and sterile water.[2] Another reported formulation for in vivo use involves the dilution of a DMSO stock solution with corn oil.[2] It is imperative to perform small-scale formulation tests to ensure the stability and solubility of **ML351** in the chosen vehicle before animal administration.

Stability of ML351

ML351 exhibits good stability under various conditions, which is essential for its use in prolonged experiments.

Stability in Different Media

Condition	Stability	Notes	Reference
Aqueous Solution (pH 2)	Stable for at least 48 hours at room temperature	Tested in a solution containing 20% acetonitrile.	[3]
Aqueous Solution (pH 7.4)	Stable for at least 48 hours at room temperature	Tested in a solution containing 20% acetonitrile.	[3]
Aqueous Solution (pH 9)	Stable for at least 48 hours at room temperature	Tested in a solution containing 20% acetonitrile.	[3]
DPBS (pH 7.4)	Stable for at least 48 hours at room temperature	Tested in a solution containing 20% acetonitrile.	[3]
Lipoxygenase Assay Buffer (1M HEPES, pH 7.3)	Stable for at least 48 hours at room temperature	Tested in a solution containing 20% acetonitrile.	[3]
Mouse Plasma	Stable	---	[3]
Microsomes (Rat Liver)	Moderately stable ($t_{1/2}$ = 18 minutes)	Degradation is likely mediated by cytochrome P450 enzymes.	[3]
Microsomes (Mouse Liver)	Less stable ($t_{1/2}$ = 5.5 minutes)	Degradation is likely mediated by cytochrome P450 enzymes.	[3]

Storage Conditions

Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	3 years	[2]
DMSO Stock Solution	-80°C	1 year	[2]
DMSO Stock Solution	-20°C	1 month	[2]

To prevent degradation, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of **ML351** in a given solvent.[\[9\]](#)

Materials:

- **ML351** (solid powder)
- Selected solvent (e.g., PBS, pH 7.4)
- Glass vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Syringe filters (0.22 µm, chemically inert, e.g., PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

- Add an excess amount of solid **ML351** to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
- Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After incubation, visually confirm the presence of undissolved solid.
- Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
- Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- Quantify the concentration of **ML351** in the filtrate using a validated HPLC method with a standard curve prepared from known concentrations of **ML351**.

Protocol for Assessing Chemical Stability

This protocol describes a method to evaluate the stability of **ML351** in a specific solution over time.^[10]

Materials:

- **ML351** stock solution (in DMSO)
- Test solution (e.g., buffer at a specific pH, cell culture medium)
- Incubator
- HPLC system

Procedure:

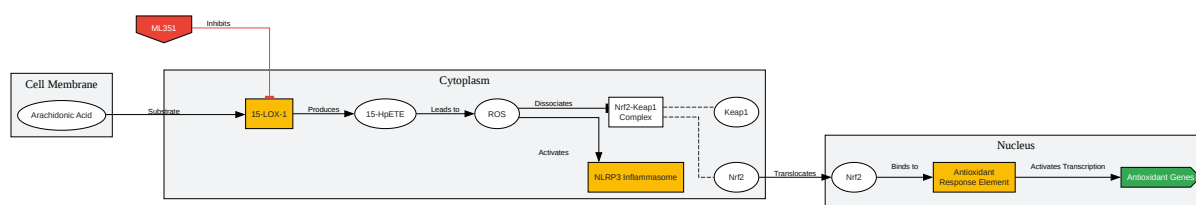
- Prepare a working solution of **ML351** in the test solution at the desired concentration. Ensure the final DMSO concentration is low.

- At time zero (T=0), take an initial sample and analyze it by HPLC to determine the initial concentration of **ML351**.
- Incubate the remaining solution at a specified temperature (e.g., room temperature or 37°C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
- Analyze each aliquot by HPLC to measure the concentration of the remaining **ML351**.
- Calculate the percentage of **ML351** remaining at each time point relative to the initial concentration at T=0.
- Plot the percentage of **ML351** remaining versus time to determine the stability profile.

Visualized Signaling Pathway and Experimental Workflow

Signaling Pathway of ML351

The following diagram illustrates the key signaling pathway modulated by **ML351**.

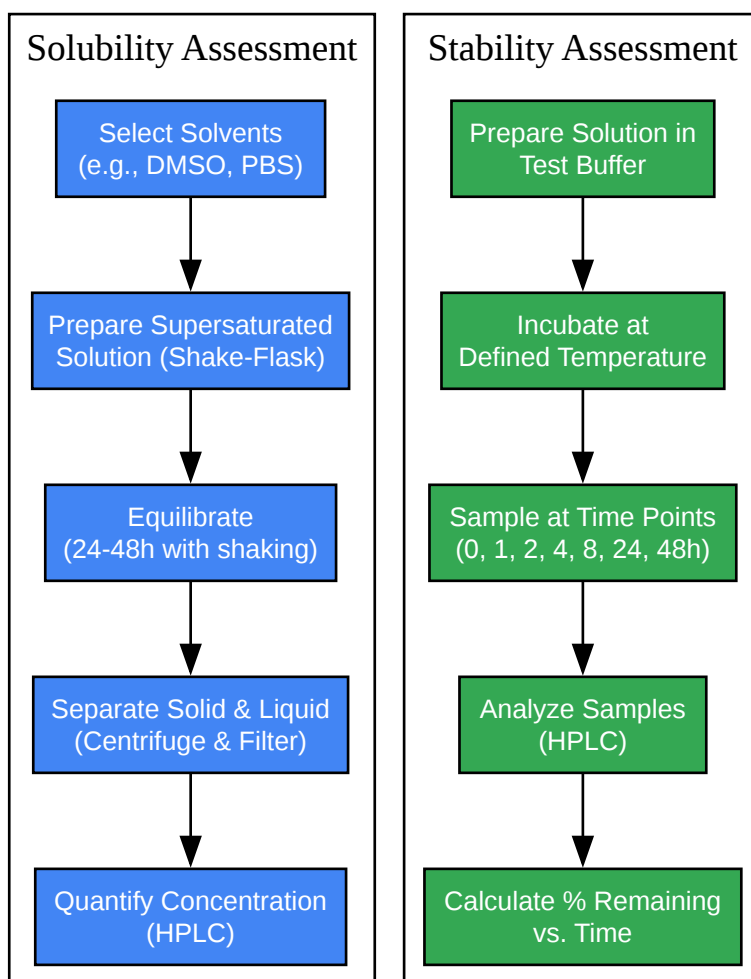


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ML351 inhibits 15-LOX-1, reducing ROS and activating the Nrf2 pathway.

Experimental Workflow for Solubility and Stability Testing

The diagram below outlines a logical workflow for assessing the solubility and stability of a compound like **ML351**.



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Workflow for determining solubility and stability of **ML351**.

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